molecular formula C8H7N3O2S B1596734 Methyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate CAS No. 244014-85-5

Methyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate

Katalognummer: B1596734
CAS-Nummer: 244014-85-5
Molekulargewicht: 209.23 g/mol
InChI-Schlüssel: PSFBMJMQOVCYFD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate is a useful research compound. Its molecular formula is C8H7N3O2S and its molecular weight is 209.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

Methyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its notable biological activities. This article will explore its synthesis, biological properties, mechanisms of action, and potential applications in various therapeutic areas.

Chemical Structure and Synthesis

This compound features a thieno[2,3-b]pyrazine core structure, which is characterized by a fused ring system containing sulfur and nitrogen atoms. Its molecular formula is C₈H₈N₂O₂S, with a molecular weight of approximately 209.23 g/mol. The compound's synthesis typically involves multi-step organic reactions, including Pd-catalyzed C–N cross-coupling methods that yield various derivatives with potentially enhanced biological activity .

Anticancer Properties

This compound has shown promising cytotoxic effects against several tumor cell lines. Research indicates that it may interfere with critical cellular processes essential for tumor growth and proliferation .

A study evaluating its effects on human tumor cell lines found that the compound exhibited significant inhibitory activity, with GI50 values below 11 µM for gastric adenocarcinoma (AGS) and colorectal adenocarcinoma (CaCo-2) cells. Notably, it demonstrated selectivity against these cancer cells while showing minimal toxicity to non-tumor cell lines .

Cell LineGI50 (µM)Toxicity to Vero Cells
AGS (Gastric Adenocarcinoma)≤ 11Low
CaCo-2 (Colorectal Adenocarcinoma)≤ 11Low
MCF7 (Breast Carcinoma)Not reportedLow
NCI-H460 (Lung Carcinoma)Not reportedLow

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been explored for anti-inflammatory effects. Preliminary studies suggest that it may inhibit pathways associated with inflammation, although further research is required to elucidate the specific mechanisms involved .

The mechanism of action of this compound appears to involve interactions with specific molecular targets. For instance, it has been shown to inhibit the activity of certain kinases involved in cancer signaling pathways. The compound's structure allows it to bind effectively to the active sites of these enzymes, thereby blocking their activity and inhibiting cell proliferation .

Case Studies and Research Findings

  • Cytotoxicity Evaluation : A study conducted on various cancer cell lines demonstrated that this compound exhibited significant cytotoxicity against MDA-MB-231 (breast cancer) and A549 (lung cancer) cells with IC50 values ranging from 0.99 to 9.99 µM .
  • Structure-Activity Relationship : Research focusing on derivatives of this compound revealed that modifications in the substituents at the amino group could enhance its biological activity. For example, methoxylated derivatives showed improved selectivity and potency against certain tumor cell lines .

Wissenschaftliche Forschungsanwendungen

Antitumor Activity

Methyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate has demonstrated promising anticancer properties in several studies:

  • Cell Lines Tested :
    • Gastric adenocarcinoma (AGS)
    • Colorectal adenocarcinoma (CaCo-2)
    • Breast carcinoma (MCF7)
    • Non-small-cell lung carcinoma (NCI-H460)

In vitro assays revealed that certain derivatives exhibited selective cytotoxicity against these cancer cell lines while showing minimal toxicity to non-tumor cells (Vero cell line) . The most active compounds showed a GI50 value as low as 7.8 µM against AGS cells .

Other Scientific Applications

  • Medicinal Chemistry :
    • Research is ongoing to explore its potential as a therapeutic agent beyond oncology, including anti-inflammatory properties .
  • Material Science :
    • The compound is being investigated for its use in developing new materials with specific electronic or optical properties due to its heterocyclic structure .
  • Biological Interaction Studies :
    • Molecular docking simulations are employed to study the binding affinity of this compound with various biological targets involved in cancer progression .
Cell LineGI50 Value (µM)SelectivityToxicity to Non-Tumor Cells
AGS≤ 11YesMinimal
CaCo-2≤ 11YesMinimal
MCF7Not specifiedN/AMinimal
NCI-H460Not specifiedN/AMinimal

Case Studies

  • Study on Antitumor Activity :
    A study published in Molecules highlighted the synthesis of novel derivatives of this compound and their evaluation against various tumor cell lines, demonstrating effective growth inhibition with selectivity against cancerous cells while sparing normal cells .
  • Interaction Studies :
    Research utilizing molecular docking techniques indicated that the compound binds effectively to enzymes critical for tumor metabolism, suggesting its role as a potential lead compound in drug development .

Analyse Chemischer Reaktionen

Buchwald–Hartwig Cross-Coupling Reactions

This compound undergoes Pd-catalyzed C–N coupling with (hetero)aryl halides to form methyl 7-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylate derivatives. Key conditions and outcomes include:

ReagentCatalyst SystemLigandSolventYield (%)Product Example (Compound)
2-Methoxyphenyl iodidePd(OAc)₂/XantphosXantphosToluene65%2b
3,5-DimethoxyanilinePd₂(dba)₃/BINAPBINAPDMF80%2g
2-NitrobenzenePd(OAc)₂/XantphosXantphosToluene60%2o

Mechanistic Notes :

  • Electron-withdrawing groups (EWGs) on the pyrazine ring enhance coupling efficiency .

  • Cs₂CO₃ is typically used as a base to deprotonate the amine and promote oxidative addition .

Bromination for Further Functionalization

The amine group can be replaced via diazotization-bromination to yield methyl 7-bromothieno[2,3-b]pyrazine-6-carboxylate (1b ), enabling subsequent coupling with (hetero)arylamines:

Reaction Conditions :

  • Reagents: tt-BuONO, CuBr₂ in CH₃CN at 0°C → RT

  • Yield: 50%

  • Product: 1b (white solid, m.p. 161–163°C) with 1H^1H NMR δ 3.95 (s, OMe), 8.87–8.97 (HetArH) .

Nucleophilic Aromatic Substitution (NAS)

The brominated derivative (1b ) participates in NAS with amines under metal-free conditions:

AmineConditionsYield (%)Product Application
4-MethoxyanilineCs₂CO₃, DMSO, 80°C, 4 h75%Antitumor agent precursors
3-AminopyridineK₂CO₃, DMF, 100°C, 6 h68%Heterocyclic extended systems

Key Observation : Steric hindrance from substituents on the amine reduces reaction rates.

Cyclization Reactions

Intramolecular cyclization forms fused polycyclic systems (e.g., pyrido[1,2-a]pyrido[2',3':4,5]thieno[3,2-d]pyrimidin-6-ones):

  • Conditions : Cs₂CO₃, DMF, 120°C, 8–12 h .

  • Mechanism : Electrophilic attack followed by HBr elimination and cyclization .

Derivatization for Biological Evaluation

Derivatives exhibit notable antitumor activity:

CompoundCell Line (GI₅₀, μM)Selectivity Ratio (Tumor/Non-Tumor)
2b AGS: 9.23.5× (Vero cells)
2g CaCo-2: 11.02.8×

Structure–Activity Relationship :

  • Methoxy groups at ortho positions enhance cytotoxicity .

  • Nitro substituents improve selectivity for colorectal adenocarcinoma .

Stability and Handling

  • Storage : Stable at room temperature under inert gas (Ar/N₂) .

  • Decomposition : Avoid prolonged exposure to moisture or strong acids/bases .

This compound’s reactivity profile highlights its utility in medicinal chemistry, particularly for synthesizing targeted anticancer agents. Experimental protocols and yields are highly dependent on electronic and steric factors, necessitating tailored conditions for optimal results.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate?

  • Methodological Answer : The compound is synthesized via Pd-catalyzed Buchwald–Hartwig cross-coupling. For example, coupling this compound with (hetero)arylhalides or brominated derivatives with (hetero)arylamines yields target molecules in 50–100% yields. Reaction optimization involves selecting ligands (e.g., Xantphos) and solvents (e.g., toluene, DMF) based on substrate electronic properties . Regioselective synthesis methods, such as condensation of 1,1-diethoxyacetophenone with 2,3-diamino-3-phenylthioacrylonitrile, have also been employed to achieve structural specificity .

Q. How is the purity and structural integrity of the compound confirmed?

  • Methodological Answer : Structural characterization relies on 1H^1 \text{H} NMR, 13C^{13} \text{C} NMR, and HRMS for verification of molecular weight and functional groups. For example, 1H^1 \text{H} NMR peaks at δ 2.24–8.01 ppm confirm aromatic and methyl ester protons, while HRMS validates the molecular formula (e.g., C8_8H7_7N3_3O2_2S) . Purity is assessed via column chromatography to separate byproducts (e.g., tricyclic lactones formed during Sonogashira coupling) .

Q. What purification techniques are effective for isolating this compound derivatives?

  • Methodological Answer : Column chromatography with silica gel and gradients of ethyl acetate/hexane is standard. For polar byproducts (e.g., lactones from 6-endo-dig cyclization), repeated chromatography or recrystallization in DMF/water mixtures improves yield .

Advanced Research Questions

Q. How do electronic properties of substrates influence reaction conditions in cross-coupling reactions?

  • Methodological Answer : Electron-deficient arylhalides require polar aprotic solvents (e.g., DMF) and strong-donor ligands (e.g., BINAP) to stabilize Pd intermediates. Conversely, electron-rich substrates react efficiently in toluene with Xantphos, enhancing oxidative addition kinetics. For example, methoxylated arylhalides in achieved quantitative yields under tailored conditions .

Q. What strategies mitigate byproduct formation during Sonogashira coupling of brominated derivatives?

  • Methodological Answer : Byproducts like tricyclic lactones arise from 6-endo-dig cyclization of alkynylated intermediates. Mitigation involves:

  • Temperature control : Lower temperatures (60°C) reduce cyclization rates.
  • Catalyst tuning : Pd(PPh3_3)4_4/CuI with Et3_3N minimizes side reactions .
  • Post-reaction separation : Sequential chromatography isolates the primary product .

Q. How does structural modification (e.g., methoxylation) affect antitumor activity and selectivity?

  • Methodological Answer : Methoxylation at the 3,4- or 3,5-positions enhances selectivity against gastric (AGS) and colorectal (CaCo-2) adenocarcinoma cells (GI50_{50} ≤ 11 µM). SAR studies in showed that electron-donating groups improve membrane permeability and target engagement, while maintaining low toxicity in non-tumor Vero cells .

Q. What analytical methods assess the compound’s mechanism in cell cycle disruption?

  • Methodological Answer : Flow cytometry with propidium iodide staining reveals cell cycle profiles. For example, compound 2g (GI50_{50} = 7.8 µM) caused atypical cell cycle distribution in AGS cells, suggesting non-apoptotic mechanisms. Apoptosis assays (Annexin V/PI) confirmed necrosis or autophagy as primary pathways .

Q. How are computational tools (e.g., SHELX) applied in crystallographic studies of related heterocycles?

  • Methodological Answer : SHELXL refines small-molecule crystal structures using high-resolution data. For example, intermolecular C–H⋯O/N hydrogen bonds and π–π stacking (3.6–3.7 Å) stabilize methyl pyrido[2,3-b]pyrazine-3-carboxylate crystals, validated via SHELX-driven density maps .

Q. Notes

  • Structural analogs (e.g., ethyl 7-methyl-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate) require strict safety protocols (P280/P305+P351+P338) due to flammability and toxicity .
  • For experimental phasing in crystallography, SHELXC/D/E pipelines are recommended for robustness .

Eigenschaften

IUPAC Name

methyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2S/c1-13-8(12)6-4(9)5-7(14-6)11-3-2-10-5/h2-3H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSFBMJMQOVCYFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=NC=CN=C2S1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70374907
Record name methyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70374907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

244014-85-5
Record name methyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70374907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Methyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate
Methyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate
Methyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate
Methyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate
Methyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate
Methyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.